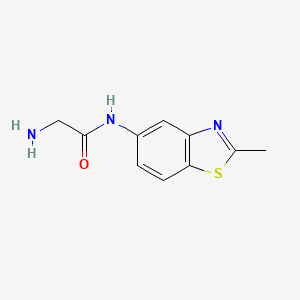

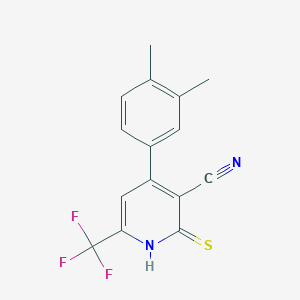

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, often involves condensation reactions, carbodiimide condensation, or reactions with chloroacetyl chloride. For example, novel benzothiazole derivatives have been prepared by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, providing a convenient and fast method for their preparation. These compounds were identified using various spectroscopic techniques such as IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed through spectroscopic methods such as 1H NMR, FTIR, and mass spectroscopy. The crystal structure of related compounds has been determined from X-ray diffractometric data, revealing interactions such as intramolecular hydrogen bonding which stabilizes the molecular conformation (Banerjee et al., 1991).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions that highlight their reactivity and potential as precursors for further chemical modifications. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide showcased the reactivity of benzoxazoles with chloromethyl and amino groups, underscoring the potential for creating a wide range of derivatives (Khodot & Rakitin, 2022).

Physical Properties Analysis

The physical properties of benzothiazole derivatives can be explored through their spectroscopic and crystallographic data, providing insights into their stability, solubility, and molecular geometry. Studies have elucidated the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl)acetamide crystals, revealing how substituents in the benzothiazole moiety influence the nature of the assemblies (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are characterized by their reactivity, pKa values, and the ability to participate in various chemical reactions. The acidity constants of these compounds have been determined via UV spectroscopic studies, providing insight into their protonation states and reactivity under different pH conditions (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

2-Amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, as a benzothiazole derivative, shows a range of therapeutic properties. It has been reported that such compounds exhibit potent anti-inflammatory and anti-bacterial activities. The synthesis of these compounds involves reactions with chloroacetyl chloride and other reagents to yield various benzothiazole derivatives (Hunasnalkar, Gazi, Patil, & Surwase, 2010).

Anticholinesterase Activity and Cytotoxicity

Some amide derivatives of 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide have been studied for their anticholinesterase properties. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain derivatives showing significant anticholinesterase activity (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Research has shown that certain analogues of 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can be potent inhibitors of PI3Kα and mTOR, which are important in cancer therapy. Modifications to the benzothiazole ring were explored to improve metabolic stability and efficacy (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

Antitumor Activity

Certain benzothiazole derivatives, including 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, have shown considerable antitumor activity against various cancer cell lines. This includes significant efficacy in breast, ovarian, colon, and renal cell cancers (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).

Synthesis of Heterocyclic Compounds

This compound is also significant in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and material science. The synthesis involves reactions with different reagents to yield compounds with diverse properties and potential applications (Mahmood & Ahmad, 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis . They have also shown significant inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

tuberculosis and various human cancerous cell lines

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

Benzothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the synthesis environment may influence the properties of the final compound .

Eigenschaften

IUPAC Name |

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,5,11H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTQBLMLMUQBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)

![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)